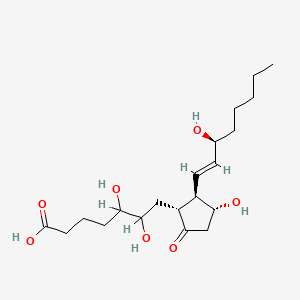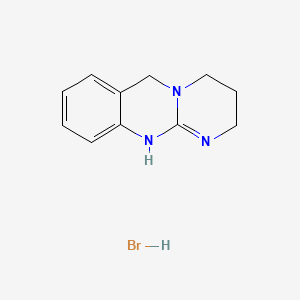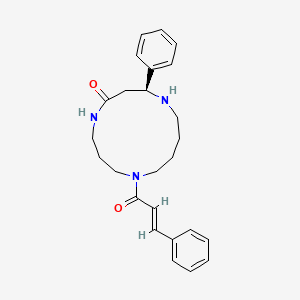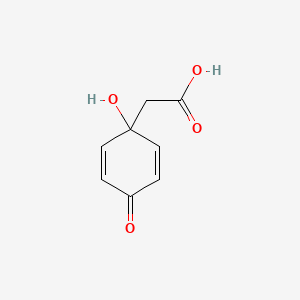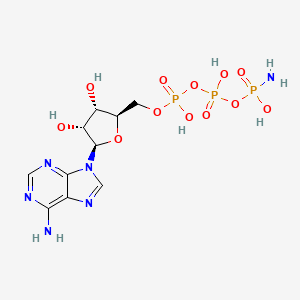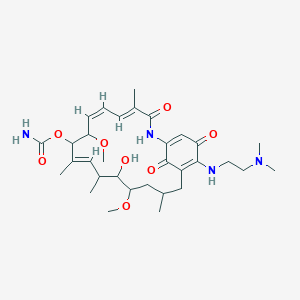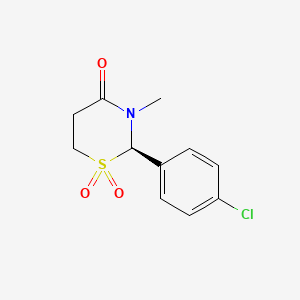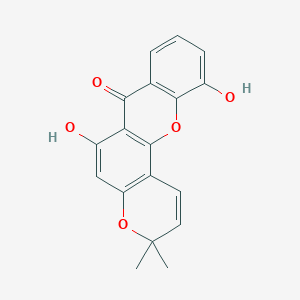
6-Deoxyisojacareubin
Übersicht
Beschreibung
6-Deoxyisojacareubin is a natural product derived from the stem-barks of Garcinia nervosa. It is classified as a xanthone, a type of polyphenolic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Deoxyisojacareubin can be synthesized through a six-step route with an overall yield of approximately 20% . The synthesis involves a Claisen rearrangement-cyclization reaction cascade, which achieves excellent site selectivity by inserting a bulky p-tosyl group into the free 1-OH. The final step includes efficient demethylation methods .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential scale-up processes. The use of robust and selective reactions ensures the feasibility of industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Deoxyisojacareubin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can target the carbonyl groups in the xanthone structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Deoxyisojacareubin has several scientific research applications:
Chemistry: It serves as a model compound for studying xanthone derivatives and their reactivity.
Biology: The compound exhibits moderate inhibitory activity against the QGY-7703 cell line, with an IC50 value of 9.65 micromolar
Medicine: It is a potent inhibitor of protein kinase C, making it a candidate for cancer research.
Wirkmechanismus
6-Deoxyisojacareubin exerts its effects primarily through the inhibition of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting protein kinase C, this compound can reduce the proliferation of cancer cells, making it a valuable compound in cancer research .
Vergleich Mit ähnlichen Verbindungen
Isojacareubin: Another xanthone derivative with potent antibacterial activity against methicillin-resistant Staphylococcus aureus.
Mangostin: A xanthone found in mangosteen with anti-inflammatory and antioxidant properties.
Garcinone E: A xanthone with demonstrated anticancer activity.
Uniqueness: 6-Deoxyisojacareubin is unique due to its specific inhibitory activity against protein kinase C and its moderate cytotoxicity against certain cancer cell lines. This sets it apart from other xanthones, which may have different biological targets and activities.
Eigenschaften
IUPAC Name |
6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-18(2)7-6-9-13(23-18)8-12(20)14-15(21)10-4-3-5-11(19)16(10)22-17(9)14/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRLBJDPJRDNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


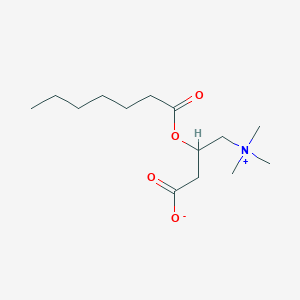
![3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B1235234.png)
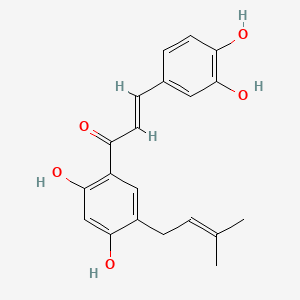

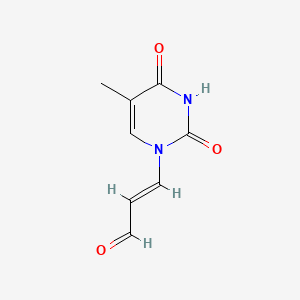
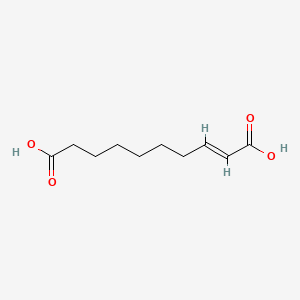
![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)
